molecular formula C11H13NO B11912526 6-Methoxy-1,2-dihydronaphthalen-2-amine

6-Methoxy-1,2-dihydronaphthalen-2-amine

Cat. No.: B11912526
M. Wt: 175.23 g/mol
InChI Key: WUORSNYJGMLKTG-UHFFFAOYSA-N
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Description

6-Methoxy-1,2-dihydronaphthalen-2-amine is an organic compound belonging to the class of dihydronaphthalenes This compound is characterized by a methoxy group attached to the naphthalene ring, which is partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2-dihydronaphthalen-2-amine typically involves the reduction of 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in methanol, followed by amination with ammonia or an amine source . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the naphthalene derivative is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2-dihydronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, fully hydrogenated naphthalenes, and various substituted naphthalene derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methoxy-1,2-dihydronaphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Methoxy-1,2-dihydronaphthalen-2-amine exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone
  • 6-Methoxy-2-tetralone
  • 3,4-Dihydronaphthalen-1(2H)-one derivatives

Uniqueness

6-Methoxy-1,2-dihydronaphthalen-2-amine is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-methoxy-1,2-dihydronaphthalen-2-amine

InChI

InChI=1S/C11H13NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-5,7,10H,6,12H2,1H3

InChI Key

WUORSNYJGMLKTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C=C2)N)C=C1

Origin of Product

United States

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